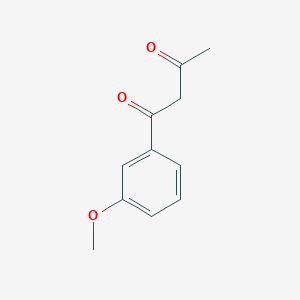

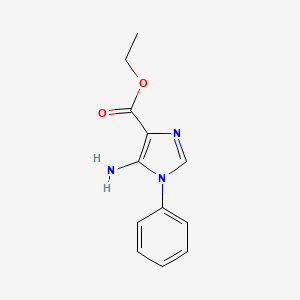

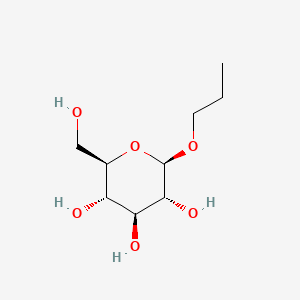

![molecular formula C9H8N2O2 B1368360 Methyl pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 63237-84-3](/img/structure/B1368360.png)

Methyl pyrazolo[1,5-a]pyridine-3-carboxylate

Übersicht

Beschreibung

“Methyl pyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is a solid at room temperature . The compound is used in research and has potential applications in various fields .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been extensively studied. A variety of synthetic strategies and approaches have been reported, which are systematized according to the method to assemble the pyrazolopyridine system . One notable method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .

Molecular Structure Analysis

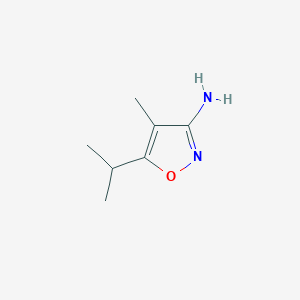

The molecular structure of “Methyl pyrazolo[1,5-a]pyridine-3-carboxylate” is complex and involves a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Chemical Reactions Analysis

The chemical reactions involving “Methyl pyrazolo[1,5-a]pyridine-3-carboxylate” are diverse. For instance, the reaction of aryl iodide with benzylamine, a chosen amine nucleophile, proceeded smoothly to furnish the desired C-3 carboxamide in good to excellent yield when employing several palladium catalyst precursors .

Physical And Chemical Properties Analysis

“Methyl pyrazolo[1,5-a]pyridine-3-carboxylate” has several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

Methyl pyrazolo[1,5-a]pyridine-3-carboxylate is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound is used for the synthesis of peptides and proteins for experimental purposes, aiding in the understanding of protein interactions and function .

Antimicrobial Activity

The pyrazolo[1,5-a]pyridine scaffold is known for its antimicrobial properties. Researchers have synthesized derivatives that exhibit significant activity against various bacterial and fungal strains. This compound serves as a precursor in the synthesis of these derivatives .

Antitrypanosomal Agents

Compounds with the pyrazolo[1,5-a]pyridine structure have been identified to possess antitrypanosomal activity . They act as antimetabolites in purine biochemical reactions, which is crucial in the development of treatments for diseases like sleeping sickness caused by Trypanosoma parasites .

Enzyme Inhibition

The compound has been used to design inhibitors that target specific enzymes. For instance, it can be modified to inhibit succinate dehydrogenase, an enzyme involved in the respiratory chain, which is a potential target for antifungal drugs .

Each of these applications demonstrates the versatility of Methyl pyrazolo[1,5-a]pyridine-3-carboxylate in scientific research, highlighting its potential to contribute to various fields of study. The compound’s molecular formula is

C9H8N2O2 C_9H_8N_2O_2 C9H8N2O2

and it has a molecular weight of 176.17 .Safety And Hazards

The compound has associated hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Zukünftige Richtungen

The future directions for “Methyl pyrazolo[1,5-a]pyridine-3-carboxylate” could involve further exploration of its synthesis methods, potential applications, and safety measures. The development of new synthesis processes and the discovery of potent bioactive agents in pharmaceuticals and agrochemicals are some of the potential future directions .

Eigenschaften

IUPAC Name |

methyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-6-10-11-5-3-2-4-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBULDVRGTTWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562506 | |

| Record name | Methyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

CAS RN |

63237-84-3 | |

| Record name | Methyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 3-fluoropyrazolo[1,5-a]pyridines?

A1: While the provided research papers [, ] do not delve into the specific applications of 3-fluoropyrazolo[1,5-a]pyridines, the presence of fluorine atoms in organic molecules often significantly impacts their chemical and biological properties. This modification can lead to altered metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds valuable in drug discovery and development.

Q2: What is the advantage of the presented method for synthesizing 3-fluoropyrazolo[1,5-a]pyridines?

A2: Although the research papers [, ] do not explicitly compare their method with other existing methods, they present a novel approach for synthesizing 3-fluoropyrazolo[1,5-a]pyridines by using readily available methyl pyrazolo[1,5-a]pyridine-3-carboxylates as starting materials. This approach offers a potentially more efficient and scalable route for synthesizing this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.